Endothelial Cell Growth Inhibition: IDR‑805 Contributes to Single‑Digit Nanomolar Potency in HUVEC Proliferation Assays
In the primary publication, IDR‑805 was tested alongside IDR‑803, IDR‑804, and CKD‑732 for inhibition of human umbilical vein endothelial cell (HUVEC) proliferation. All four inhibitors, including IDR‑805, achieved 50% growth inhibition at concentrations as low as 2.5 nM [1]. This nanomolar potency places the compound among highly active MetAP2‑targeting anti‑angiogenic agents. However, individual IC₅₀ values for IDR‑805 are not reported separately; the 2.5 nM figure represents the class threshold, not a head‑to‑head comparison.
| Evidence Dimension | HUVEC proliferation inhibition (GI₅₀) |
|---|---|
| Target Compound Data | ~2.5 nM (pooled with IDR‑803, IDR‑804, CKD‑732) |
| Comparator Or Baseline | Untreated control (0% inhibition); class‑level threshold |
| Quantified Difference | ≥50% inhibition at ≤2.5 nM vs. untreated |
| Conditions | HUVEC cultures; MTT assay; treatment duration not specified in abstract; IDR‑805 as part of a 4‑compound panel [1] |
Why This Matters
This demonstrates that IDR‑805 belongs to a high‑potency cluster, informing dose‑ranging for angiogenesis assays; however, individual compound‑specific GI₅₀ must be independently determined before replacing a comparator in a screening cascade.
- [1] Chun E, Han CK, Yoon JH, Sim TB, Kim YK, Lee KY. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model. Int J Cancer. 2005;114(1):124-130. doi:10.1002/ijc.20687 View Source
